molecular formula C15H17F3O4S B13987214 [4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate

[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate

Cat. No.: B13987214
M. Wt: 350.4 g/mol
InChI Key: QQVABHOSEOHGOX-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C14H15F3O4S It is a derivative of cyclohexene, featuring a benzyloxy group and a trifluoromethanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of cyclohexene derivatives with trifluoromethanesulfonic anhydride in the presence of a base. One common method includes the use of lithium diisopropylamide (LDA) as a base and tetrahydrofuran (THF) as a solvent. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, and thioethers.

    Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate primarily involves its role as an electrophile in substitution and coupling reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating the formation of new bonds. In coupling reactions, the palladium catalyst facilitates the oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Benzyloxy)methyl]cyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of both a benzyloxy group and a trifluoromethanesulfonate ester. This combination allows for versatile reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C15H17F3O4S

Molecular Weight

350.4 g/mol

IUPAC Name

[4-(phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate

InChI

InChI=1S/C15H17F3O4S/c16-15(17,18)23(19,20)22-14-8-6-13(7-9-14)11-21-10-12-4-2-1-3-5-12/h1-5,8,13H,6-7,9-11H2

InChI Key

QQVABHOSEOHGOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1COCC2=CC=CC=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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